1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one
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Overview
Description
1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one is an organic compound with a complex structure that includes a phenyl group, a sulfonyl group, and a ketone
Preparation Methods
The synthesis of 1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one can be achieved through several routes. One common method involves the Friedel-Crafts alkylation reaction, where chloroacetone reacts with benzene in the presence of an aluminum chloride catalyst . Another approach is the zeolite-catalyzed isomerization of phenyl propylene oxide . Industrial production often utilizes the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst .
Chemical Reactions Analysis
1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acid, which is further converted to hippuric acid.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl ring is substituted with different electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can undergo oxidative deamination mediated by flavin-containing monooxygenase 3 (FMO3), leading to the formation of non-toxic metabolites . This process highlights its potential role in metabolic studies and drug development.
Comparison with Similar Compounds
1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one can be compared with similar compounds such as:
4-Methoxyphenylacetone: This compound includes a methoxy group instead of a sulfonyl group, leading to different chemical properties and applications.
2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone: This compound has additional hydroxy and ethoxy groups, which influence its reactivity and uses.
Properties
CAS No. |
88357-01-1 |
---|---|
Molecular Formula |
C13H18O3S |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
1-[4-(propan-2-ylsulfonylmethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C13H18O3S/c1-10(2)17(15,16)9-13-6-4-12(5-7-13)8-11(3)14/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
UVGYVBSKWDDVEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)CC1=CC=C(C=C1)CC(=O)C |
Origin of Product |
United States |
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